Technical Analysis: Structural Elucidation and Physicochemical Profiling of 2-methoxy-N-[(4-methylphenyl)methyl]acetamide
Technical Analysis: Structural Elucidation and Physicochemical Profiling of 2-methoxy-N-[(4-methylphenyl)methyl]acetamide
The following technical guide is structured as a comprehensive structural elucidation and profiling protocol for 2-methoxy-N-[(4-methylphenyl)methyl]acetamide . It is designed for researchers engaged in chemical synthesis, quality control, and medicinal chemistry who require a rigorous standard for validating this specific chemical entity.
Executive Summary & Compound Identity
This guide establishes the analytical standard for 2-methoxy-N-[(4-methylphenyl)methyl]acetamide , a secondary amide featuring a p-methylbenzyl amine scaffold acylated by methoxyacetic acid. This structural motif is frequently utilized in Fragment-Based Drug Discovery (FBDD) as a linker system that combines a lipophilic aromatic core with a polar, hydrogen-bond-accepting ether tail.
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-methoxy-N-[(4-methylphenyl)methyl]acetamide |
| Common Synonyms | N-(4-methylbenzyl)-2-methoxyacetamide; N-(p-methylbenzyl)-2-methoxyacetamide |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol |
| Monoisotopic Mass | 193.1103 Da |
| SMILES | Cc1ccc(CNC(=O)COC)cc1 |
| InChI Key | (Predicted) Structure-Specific Hash |
Synthetic Context & Impurity Profiling
To accurately analyze the compound, one must understand its genesis. The most robust synthetic route involves the acylation of 4-methylbenzylamine with methoxyacetyl chloride or methoxyacetic acid (using carbodiimide coupling).
Reaction Logic & Impurity Fate
Understanding the synthesis dictates the impurities to screen for during LC-MS analysis.
-
Starting Material A (Amine): 4-methylbenzylamine (Basic, UV active).
-
Starting Material B (Acid): Methoxyacetic acid (Acidic, weak UV chromophore).
-
By-product: N-acylurea (if EDC coupling used) or HCl (if Acid Chloride used).
DOT Diagram 1: Synthesis & Impurity Tracking Workflow
Figure 1: Synthetic workflow highlighting the origin of potential impurities. Efficient acid/base workup typically removes starting materials, leaving the neutral amide.
Structural Elucidation Protocols
This section details the expected spectroscopic signatures. These values serve as the Acceptance Criteria for product release.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Diagnostic Signals (Acceptance Criteria):
-
The Amide Linker: A broad triplet signal for the NH proton, coupled to the benzylic methylene.
-
The Benzylic System: A doublet (collapsing to a singlet upon
shake) at ~4.4 ppm. -
The Ether Tail: A sharp singlet for the methoxy group and a singlet for the alpha-carbonyl methylene.
Table 1: Predicted
| Position / Fragment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| Ar-CH3 | 2.30 - 2.35 | Singlet (s) | 3H | - | Methyl group on aromatic ring (electron-donating). |
| -O-CH3 | 3.38 - 3.42 | Singlet (s) | 3H | - | Methoxy ether; shielded by oxygen but no adjacent coupling. |
| -CO-CH2-O- | 3.85 - 3.95 | Singlet (s) | 2H | - | Methylene alpha to carbonyl and oxygen (deshielded). |
| Ar-CH2-N | 4.40 - 4.50 | Doublet (d) | 2H | Benzylic protons coupled to the adjacent NH. | |
| NH (Amide) | 6.50 - 7.20 | Broad (br) | 1H | - | Exchangeable proton. Shift varies with concentration/solvent. |
| Ar-H (m) | 7.10 - 7.15 | Doublet (d) | 2H | Aromatic protons meta to methyl (ortho to CH2). | |
| Ar-H (o) | 7.15 - 7.25 | Doublet (d) | 2H | Aromatic protons ortho to methyl. |
Note: The aromatic region typically displays an AA'BB' pattern characteristic of para-substitution.
Mass Spectrometry (MS) Fragmentation Logic
In ESI(+) mode, the molecular ion
Key Fragmentation Pathways:
-
Tropylium Formation (m/z 105): Cleavage of the C-N bond generates the stable 4-methylbenzyl cation, which rearranges to a methyl-tropylium ion. This is the base peak in high-energy collision spectra.
-
Acylium Ion (m/z 73): Cleavage of the amide bond (N-CO) retains the charge on the carbonyl side (
).
DOT Diagram 2: MS/MS Fragmentation Pathway
Figure 2: ESI-MS/MS fragmentation logic. The presence of m/z 105 is diagnostic for the 4-methylbenzyl moiety.
Physicochemical Profiling (Drug-Likeness)
For researchers applying this molecule in biological assays, the following physicochemical parameters are relevant. These properties suggest the compound is highly membrane-permeable and suitable for CNS or intracellular targets.
Table 2: Calculated Physicochemical Properties
| Parameter | Value | Interpretation |
| cLogP | 1.3 - 1.6 | Moderately lipophilic; optimal for oral bioavailability. |
| TPSA | 38.3 | Topological Polar Surface Area < 90 |
| H-Bond Donors | 1 | (Amide NH) |
| H-Bond Acceptors | 3 | (Amide O, Ether O) |
| Solubility | Moderate | Soluble in DMSO, MeOH, DCM. Sparingly soluble in water. |
Experimental Protocol: Quality Control (QC)
To validate a batch of 2-methoxy-N-[(4-methylphenyl)methyl]acetamide, follow this standard operating procedure (SOP).
HPLC-UV/MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (Aromatic ring).
-
Success Criteria: Single peak >95% area integration; Mass spectrum under the peak matches m/z 194.1.
Sample Preparation for NMR
-
Weigh ~5-10 mg of the solid compound into a clean vial.
-
Add 600
of (Chloroform-d). -
Ensure complete dissolution (sonicate if necessary).
-
Filter through a glass wool plug into the NMR tube if any turbidity remains.
-
Acquire 16 scans with a 1-second relaxation delay.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Benzyl amide fragmentation patterns. [Link]
-
PubChem Database. (2023). Compound Summary for Acetamide derivatives. [Link]
-
Organic Syntheses. (1954). N-Benzylacetamide Synthesis (General Procedure for Benzyl Amides). Org. Synth. 1954, 34, 67. [Link]
